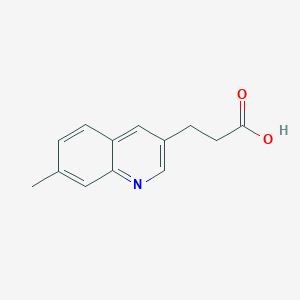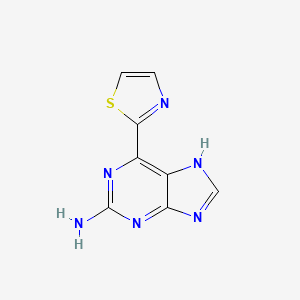
6-(1,3-thiazol-2-yl)-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Thiazol-2-yl)-1H-purin-2-amine is a heterocyclic compound that features both a thiazole ring and a purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both thiazole and purine moieties in its structure makes it a versatile molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)-1H-purin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the purine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ammonium thiocyanate in the presence of bromine can yield thiazole derivatives . The thiazole ring can then be coupled with a purine derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 6-(Thiazol-2-yl)-1H-purin-2-amine may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Thiazol-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution on the purine ring can introduce various functional groups.
Scientific Research Applications
6-(Thiazol-2-yl)-1H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Thiazol-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The purine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Purine Derivatives: Compounds such as adenine and guanine are purine derivatives with roles in nucleic acid structure and function.
Uniqueness
6-(Thiazol-2-yl)-1H-purin-2-amine is unique due to the combination of thiazole and purine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
656799-27-8 |
|---|---|
Molecular Formula |
C8H6N6S |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14) |
InChI Key |
YWTOYZUYOJHLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)




![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
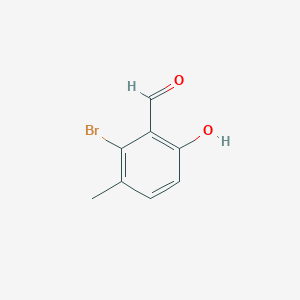
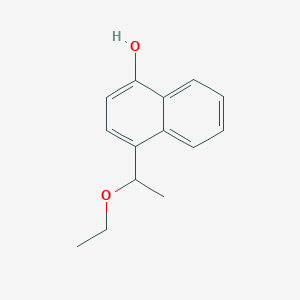
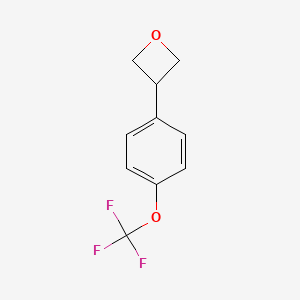

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
